molecular formula C11H23NO2 B13513288 Tert-butyl 2-(tert-butylamino)propanoate

Tert-butyl 2-(tert-butylamino)propanoate

Cat. No.: B13513288
M. Wt: 201.31 g/mol
InChI Key: YWMJFUMIYOBNNS-UHFFFAOYSA-N
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Description

Tert-butyl 2-(tert-butylamino)propanoate: is an organic compound with the molecular formula C11H23NO2 . It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the hydrogen atom of the amino group is replaced by another tert-butyl group. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(tert-butylamino)propanoate typically involves the esterification of 2-(tert-butylamino)propanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 2-(tert-butylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reaction intermediates and products. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-(tert-butylamino)propanoate is unique due to the presence of two tert-butyl groups, which provide significant steric hindrance and influence its reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

tert-butyl 2-(tert-butylamino)propanoate

InChI

InChI=1S/C11H23NO2/c1-8(12-10(2,3)4)9(13)14-11(5,6)7/h8,12H,1-7H3

InChI Key

YWMJFUMIYOBNNS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC(C)(C)C

Origin of Product

United States

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